3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Chiral resolution Stereospecific synthesis Procurement specification

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine (CAS 1212926-79-8) is a chiral, ortho-halogenated pyridine derivative. The molecule features a pyridine ring substituted with chlorine at the 2-position, fluorine at the 5-position, and a (2R)-pyrrolidin-2-yl group at the 3-position.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64
CAS No. 1212926-79-8
Cat. No. B3222341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
CAS1212926-79-8
Molecular FormulaC9H10ClFN2
Molecular Weight200.64
Structural Identifiers
SMILESC1CC(NC1)C2=C(N=CC(=C2)F)Cl
InChIInChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m1/s1
InChIKeyBOVWNWQLMQRQFL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine (CAS 1212926-79-8): Chiral Building Block for Kinase-Targeted Drug Discovery


3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine (CAS 1212926-79-8) is a chiral, ortho-halogenated pyridine derivative. The molecule features a pyridine ring substituted with chlorine at the 2-position, fluorine at the 5-position, and a (2R)-pyrrolidin-2-yl group at the 3-position [1]. This specific substitution pattern and single defined (R)-stereocenter at the pyrrolidine carbon connecting to the core yield a molecular weight of 200.64 g/mol and a calculated LogP of approximately 2.3 . The compound serves primarily as a key chiral intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases like Trk and BTK [2].

Why Generic Substitution of 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine Fails: Chirality and Halogen-Dependent Potency


Generic substitution using the racemic mixture (CAS 1270360-19-4) or the (S)-enantiomer (CAS 1213336-71-0) is not viable because the stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of biological target engagement . Derivatives built from the (R)-enantiomer, such as those disclosed in patent WO2011/006074, demonstrate potent nanomolar inhibition of TrkA kinase [1]. Using an incorrect enantiomer can lead to a complete loss of on-target activity or introduce off-target liabilities, as the 5-fluoro and 2-chloro substituents create a specific electrostatic and steric environment that interacts with the kinase hinge region in a stereospecific manner [2].

Quantitative Differential Evidence for 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine Against Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. Racemate as a Manufacturing Input for Chiral Drugs

A direct comparison of the target (R)-enantiomer (CAS 1212926-79-8) with its racemic mixture (CAS 1270360-19-4) reveals a critical purity specification advantage. The (R)-enantiomer is commercially supplied at a purity of 98%, with the chiral purity intrinsically guaranteed as a single enantiomer . In contrast, the racemic mixture is typically supplied at 95% purity but contains a 1:1 mixture of both (R) and (S) enantiomers, effectively reducing the active pharmaceutical ingredient (API) intermediate yield by 50% before chiral resolution . This eliminates costly and time-consuming chiral separation steps such as supercritical fluid chromatography (SFC) or diastereomeric salt resolution.

Chiral resolution Stereospecific synthesis Procurement specification

Kinase Inhibition Potency: (R)-Configured Derivative Displays Low Nanomolar BTK Affinity

Derivatives of the target (R)-enantiomer demonstrate high binding affinity to Bruton's tyrosine kinase (BTK). A compound containing the 3-((2R)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine scaffold achieved a Kd of 14 nM against the human BTK C481S mutant and an IC50 of 57 nM for the wild-type enzyme [1]. For comparison, a structurally related analog with a different N-aryl substitution pattern showed a >10-fold weaker affinity, underscoring that potency is not solely dependent on this core but is enabled by its specific (R)-stereochemistry and halogen substitution [1].

Bruton's tyrosine kinase Kinase profiling Structure-activity relationship

Selectivity Profile: (R)-Scaffold Shows Favorable ITK Selectivity Over BTK

A selectivity analysis is critical when considering kinase inhibitor building blocks. The (R)-3-(pyrrolidin-2-yl)-2-chloro-5-fluoropyridine scaffold has yielded compounds with a Kd of 30 nM for ITK, compared to 14 nM for BTK [1]. This ~2:1 BTK:ITK selectivity ratio is structurally derived from the stereochemistry and halogen pattern. In contrast, many ibrutinib-like scaffolds that lack the chiral pyrrolidine show a reversed or minimal selectivity window, often displaying <3-fold selectivity between BTK and ITK [1]. The controlled selectivity of this (R)-core allows medicinal chemists to tune kinase inhibition profiles synthetically.

Selectivity ITK Immuno-oncology

Predicted Physicochemical Profile: Favorable CNS Drug-like Properties Over Regioisomers

The target compound's predicted physicochemical properties position it as a superior starting point for CNS drug discovery compared to a regioisomer. The target (R)-enantiomer has a predicted LogP of 2.3 and a Topological Polar Surface Area (TPSA) of 24.92 Ų . A closely related regioisomer, 5-chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-18-2), presents a higher TPSA and increased molecular flexibility, often pushing it beyond the optimal range for blood-brain barrier penetration [1]. The lower TPSA and conformational restriction of the (R)-enantiomer align more closely with CNS MPO (Multi-Parameter Optimization) desirability scores.

CNS drug design Physicochemical properties Medicinal chemistry

High-Value Application Scenarios for 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine


Stereospecific Synthesis of TrkA Kinase Inhibitors for Pain and Oncology

In the synthesis of TrkA inhibitors, such as those described in the WO2011/006074 patent family, the (R)-enantiomer serves as a direct building block that installs a key pharmacophoric pyrrolidine ring with the correct conformation [1]. The inhibitory potency gained (Kd ~14 nM against related kinases like BTK) supports its use in assembling focused kinase libraries. Early replacement of a racemic intermediate with this enantiopure building block simplifies the route, avoiding chiral resolution of late-stage intermediates and reducing overall synthesis step count by at least one unit operation [2].

Design of BTK/ITK Dual Inhibitors with a Controlled Selectivity Window

The scaffold's ability to yield a BTK Kd of 14 nM and an ITK Kd of 30 nM makes it a privileged core for immunology and immuno-oncology programs requiring dual inhibition [1]. By leveraging the (R)-stereocenter, chemists can achieve a selectivity window of approximately 2-fold for BTK over ITK, a starting profile that can be further tuned through substitution on the chloropyridine ring. This contrasts with many symmetrical or non-chiral linkers that result in non-selective pan-kinase inhibition [1].

Early-Stage CNS Lead Generation with Favorable Predicted Brain Penetration

The combination of a moderate LogP (2.3) and low TPSA (24.92 Ų) profiles this compound as a suitable building block for CNS-targeting drug discovery [1]. When incorporated into a lead-like molecule, the core contributes to compliance with CNS MPO parameters, such as TPSA < 60 Ų and LogP < 3, which are correlated with higher probability of brain exposure. Programs targeting neurodegenerative diseases or chronic pain can benefit from a starting scaffold that is already within these guidelines, avoiding the need for property optimization that often leads to a steep potency decline [1].

Quote Request

Request a Quote for 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.